![molecular formula C9H11ClFN B1526978 3-(3-Fluorophenyl)azetidine hydrochloride CAS No. 1203685-14-6](/img/structure/B1526978.png)
3-(3-Fluorophenyl)azetidine hydrochloride
Overview
Description
3-(3-Fluorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 1203685-14-6 . It has a molecular weight of 187.64 and its IUPAC name is 3-(3-fluorophenyl)azetidine hydrochloride . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It can be used in the preparation of fluorinated lysine derivatives as dipeptidyl peptidase IV inhibitors .
Molecular Structure Analysis
The InChI code for 3-(3-Fluorophenyl)azetidine hydrochloride is 1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.The compound is stored at a temperature of 4 degrees Celsius . Its physical form is a powder .
Scientific Research Applications
Synthesis of Pharmaceutically Active Molecules
3-(3-Fluorophenyl)azetidine hydrochloride: is a valuable building block in the synthesis of various pharmaceutically active molecules. Its structure is pivotal in the creation of compounds that can interact with biological targets with high specificity. For instance, it has been utilized in the development of PI3K inhibitors , which are crucial in cancer therapy as they can inhibit the PI3K/Akt/mTOR pathway, a signal transduction pathway that promotes cell growth and survival .
CB2 Receptor Agonists
This compound serves as a starting material for the synthesis of CB2 receptor agonists . The CB2 receptor is part of the endocannabinoid system and is primarily found in the immune system. Agonists for this receptor have potential therapeutic applications in treating pain, inflammation, and even neurodegenerative diseases .
Thrombin Inhibitors
The unique structure of 3-(3-Fluorophenyl)azetidine hydrochloride allows for its use in the creation of thrombin inhibitors . Thrombin is a key enzyme in the coagulation process, and its inhibitors are essential in the management of thrombotic disorders such as deep vein thrombosis and pulmonary embolism .
Bromodomain Inhibitors
Research has also explored the use of this compound in the synthesis of bromodomain inhibitors . Bromodomains are involved in reading the epigenetic ‘code’ written on histone proteins, and their inhibitors are being investigated for their potential to treat various cancers by altering gene expression .
Safety and Hazards
The safety information for 3-(3-Fluorophenyl)azetidine hydrochloride indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(3-fluorophenyl)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIFEIYQGLWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)azetidine hydrochloride | |
CAS RN |
1203685-14-6 | |
Record name | Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.